Structural Isomer Differentiation: Oxan-2-ylmethyl vs. Oxan-4-ylmethyl Substituent
CAS 2034229-79-1 contains an oxan-2-ylmethyl (tetrahydro-2H-pyran-2-ylmethyl) group attached to the pyrazole N1 via a CH2 linker. Its closest structural isomer, 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea (CAS 1797867-29-8), features the oxan-4-ylmethyl regioisomer . The 2-position attachment creates a chiral center at C2 of the tetrahydropyran ring, introducing stereochemical complexity absent in the 4-position analog. This topological difference alters the spatial projection of the tetrahydropyran oxygen lone pair, which can form distinct hydrogen-bond interactions with protein targets. In pyrazole-urea p38α kinase inhibitor series, analogous N1 substituent modifications have been shown to shift selectivity from dual EGFR/KDR (61%/88% inhibition) toward selective p38α MAPK engagement [1][2].
| Evidence Dimension | Regiochemistry of tetrahydropyran attachment to pyrazole N1 |
|---|---|
| Target Compound Data | Oxan-2-ylmethyl (2-tetrahydropyranylmethyl) attached via CH2 linker; chiral center at C2; O atom at ring position 2 |
| Comparator Or Baseline | CAS 1797867-29-8: oxan-4-ylmethyl (4-tetrahydropyranylmethyl) attached via CH2 linker; no chiral center on tetrahydropyran ring; O atom at ring position 4 |
| Quantified Difference | Regioisomeric shift: oxygen position differs by two ring positions (C2 vs C4); presence vs absence of stereogenic center at the attachment carbon |
| Conditions | Structural comparison based on molecular formula identity (both C17H20N4O4, MW 344.371) |
Why This Matters
This regioisomeric difference can alter hydrogen-bonding geometry with kinase hinge regions, directly affecting target selectivity—users screening for specific kinase engagement must not substitute the 4-yl isomer.
- [1] BRENDA Enzyme Database. Literature summary: 2.7.10.1 | benzodioxol-pyrazol-urea derivative | 61% inhibition of EGFR; 88% inhibition of KDR | Homo sapiens. View Source
- [2] Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors. J Vis Exp. 2010. N-substituent modifications on pyrazole-urea scaffold alter kinase selectivity between EGFR/KDR and p38α. View Source
